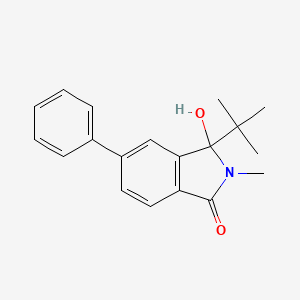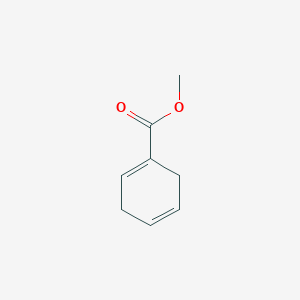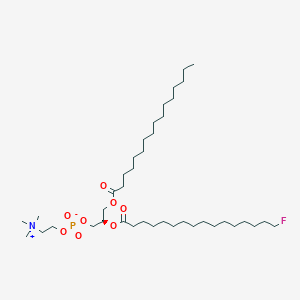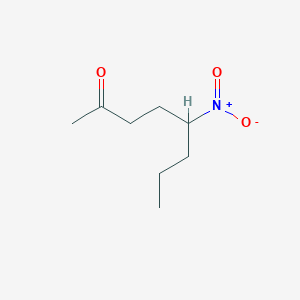
3-(cyclohexylsulfanyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE typically involves the reaction of cyclohexylamine with 4H-1,2,4-triazole-3-thiol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE undergoes various chemical reactions, including:
Scientific Research Applications
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes critical for the survival of pathogens . For example, it can inhibit dehydroquinase and shikimate kinase, enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria .
Comparison with Similar Compounds
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE can be compared with other triazole derivatives such as:
- 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL 3-FLUOROBENZYL SULFIDE
- 5-BENZYL-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-CHLOROBENZYL 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities . The unique cyclohexyl group in CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE provides distinct steric and electronic effects, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
5-cyclohexylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3S/c1-2-4-7(5-3-1)12-8-9-6-10-11-8/h6-7H,1-5H2,(H,9,10,11) |
InChI Key |
KIBIQDDXJUQNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)

![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

